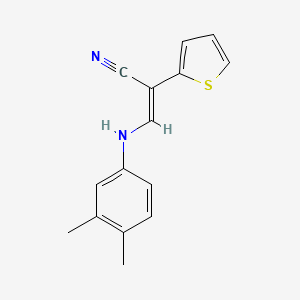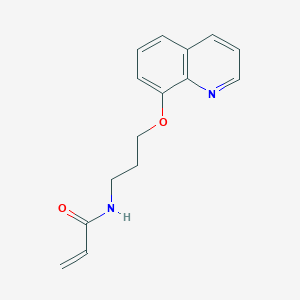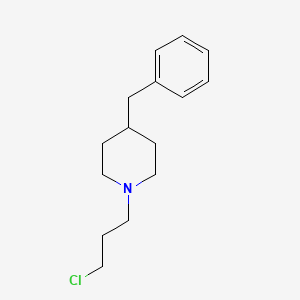
3-(3,4-Dimethylanilino)-2-(2-thienyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethylanilino)-2-(2-thienyl)acrylonitrile, also known as 3DTA, is an organic compound with a wide range of potential applications in the field of scientific research. It is a derivative of aniline and thiophene, two common organic compounds. 3DTA is used as a starting material in the synthesis of various compounds, such as polymers and dyes, and it is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics. In addition, 3DTA has been studied for its potential use in various biochemical and physiological studies, as well as in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Derivatives
- Synthetic Applications : Derivatives of 2-(2-thienyl)acrylonitrile have been synthesized through reactions with various compounds, demonstrating the chemical's versatility in creating novel molecules with potential applications in material science and medicinal chemistry. For instance, the synthesis of 1,4-Dihydropyrano[2,3-c]pyrazole derivatives showcases the reactivity of thiophene-containing acrylonitriles in producing compounds with unique structures (Vasyun’kina et al., 2005).
Antimicrobial and Antifungal Activities
- Biological Activities : Certain derivatives of 2-(2-thienyl)acrylonitrile have been explored for their antimicrobial activities, highlighting the potential of these compounds in developing new antimicrobial agents. For example, the cycloaddition reactions of 5-(2-thienyl)methylene derivatives have evaluated their antimicrobial potentials, suggesting their usefulness in creating compounds with bioactive properties (Ead et al., 1990).
Material Science Applications
- Electrochemical and Polymer Applications : The electrochemical behavior of functionalized poly(thieno[3,4-b]thiophenes) derived from similar thiophene-based acrylonitriles indicates their importance in developing low bandgap polymers. Such materials are crucial for electronic and photonic devices, demonstrating the compound's role in advancing materials science (Park et al., 2010).
Structural Analysis and Chemical Interactions
- Crystal Structure Analysis : Studies on the crystal structures of substituted (E)-3-aryl-2-(thienyl)acrylonitriles provide insight into the molecular interactions and structural characteristics of these compounds. Such analyses are fundamental for understanding the chemical and physical properties of materials, aiding in the design of compounds with desired characteristics (Cobo et al., 2006).
Antineoplastic Efficacy
- Anticancer Research : New derivatives of 2-(thien-2-yl)-acrylonitriles have been tested for their antineoplastic efficacy in hepatoma models, revealing promising results against hepatoma cell proliferation. This highlights the compound's potential as a scaffold for developing kinase inhibitors and anticancer agents (Schaller et al., 2021).
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethylanilino)-2-thiophen-2-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-11-5-6-14(8-12(11)2)17-10-13(9-16)15-4-3-7-18-15/h3-8,10,17H,1-2H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPBZYZKPPPSCN-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=C(C#N)C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C(\C#N)/C2=CC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylanilino)-2-(2-thienyl)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenyl)ethyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2513500.png)

![N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2513502.png)

![6-Oxaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2513506.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2513507.png)


![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-morpholin-4-ylbenzamide](/img/structure/B2513513.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2513514.png)
![{3-[(Dimethylamino)methyl]phenyl}methanol](/img/structure/B2513516.png)

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1,3-benzoxazol-2-amine](/img/structure/B2513522.png)